5-Ethyl-3-p-tolyl-1,2,4-oxadiazole
Overview
Description
5-Ethyl-3-p-tolyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
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Biological Activity
5-Ethyl-3-p-tolyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential applications in drug discovery.
Chemical Structure and Properties
This compound has the molecular formula C12H14N2O and a molecular weight of 202.26 g/mol. The structure features a five-membered ring containing nitrogen and oxygen atoms, which contributes to its unique pharmacological properties.
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit various biological activities, including:
- Anticancer Activity : Many studies have demonstrated the potential of oxadiazole derivatives as anticancer agents. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Oxadiazoles have also been investigated for their ability to inhibit bacterial and fungal growth.
Anticancer Activity
Several studies highlight the anticancer potential of this compound and related compounds:
These findings suggest that this compound may act by disrupting critical cellular processes such as tubulin polymerization and apoptosis induction.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Cell Cycle Arrest : Compounds in this class can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : They may trigger apoptotic pathways through the activation of caspases.
- Inhibition of Key Enzymes : Some studies suggest that these compounds inhibit enzymes crucial for cancer cell survival and proliferation.
Antimicrobial Activity
The antimicrobial properties of oxadiazoles have also been documented:
- Bacterial Inhibition : Research indicates that certain oxadiazoles can disrupt bacterial cell membranes, leading to cell death.
- Fungal Activity : Similar mechanisms are observed against fungal pathogens.
Case Studies
A review by Villemagne et al. (2020) highlighted the development of novel oxadiazole compounds as potent inhibitors against Mycobacterium tuberculosis . Another study focused on the synthesis of oxadiazole derivatives with improved solubility and reduced metabolism for enhanced efficacy in drug development .
Properties
IUPAC Name |
5-ethyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-3-10-12-11(13-14-10)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOUFKKDOFRILC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674370 | |
Record name | 5-Ethyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81386-31-4 | |
Record name | 5-Ethyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81386-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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